molecular formula C17H18N4O B2999806 1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea CAS No. 941968-59-8

1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea

Cat. No.: B2999806
CAS No.: 941968-59-8
M. Wt: 294.358
InChI Key: AZKHTINFTDIDNS-UHFFFAOYSA-N
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Description

1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea is a synthetic organic compound that features a unique structure combining a dimethylamino phenyl group and an indole moiety linked by a urea functional group

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that 1-[4-(Dimethylamino)phenyl]-3-(1H-indol-3-yl)urea may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 4-(dimethylamino)aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino phenyl group and the indole moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Biological Activity

1-[4-(Dimethylamino)phenyl]-3-(1H-indol-3-yl)urea is a compound of interest in medicinal chemistry due to its unique structural features, which combine a dimethylamino group with an indole moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}

where the key functional groups include:

  • Dimethylamino group : Known for enhancing solubility and biological activity.
  • Indole ring : Associated with various biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, leading to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymatic pathways critical in disease processes, particularly in cancer and microbial infections.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood disorders and neurodegenerative diseases.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of indole compounds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Case Study : A derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potential for therapeutic development.

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects:

  • In vitro assays indicate that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
  • Research Findings : A study reported that related compounds showed significant inhibition against Mycobacterium tuberculosis, highlighting the need for further exploration in this area .

Additional Pharmacological Effects

Other potential activities include:

  • Anti-inflammatory Effects : Some studies suggest that indole derivatives can inhibit inflammatory cytokines, which may be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for neuroprotective applications in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-[4-(Dimethylamino)phenyl]-3-(1-methyl-1H-indol-3-yl)ureaSimilar structure with methyl substitutionEnhanced anticancer activity
1-[4-(Dimethylamino)phenyl]-3-(2-methyl-1H-indol-3-yl)ureaDifferent position of methyl groupVarying antimicrobial properties

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of analogs derived from this compound. Notably:

  • High-throughput screening has identified several analogs with improved potency against specific targets .
  • Structure–Activity Relationship (SAR) studies have elucidated how modifications to the indole or urea moieties affect biological activity, guiding future drug design efforts .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-21(2)13-9-7-12(8-10-13)19-17(22)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKHTINFTDIDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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